

physical and chemical properties of 5-Chloro-2-nitrophenylboronic acid

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Compound of Interest

Compound Name: 5-Chloro-2-nitrophenylboronic acid

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An In-depth Technical Guide to **5-Chloro-2-nitrophenylboronic Acid**: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Chloro-2-nitrophenylboronic acid**, a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in established chemical principles.

Core Physicochemical & Structural Characteristics

5-Chloro-2-nitrophenylboronic acid is a substituted phenylboronic acid that has gained prominence as a versatile reagent in modern organic synthesis. Its structural features—an electron-withdrawing nitro group ortho to the boronic acid and a chloro group meta to it—impart a unique electronic and steric profile that dictates its reactivity and handling.

Summary of Physical Properties

The fundamental physical and chemical identifiers for **5-Chloro-2-nitrophenylboronic acid** are summarized below. While specific experimental data for properties like melting point are not widely published, values for structurally similar isomers provide a useful, albeit cautious, reference.

Property	Value	Source(s)
CAS Number	532924-25-7	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BCINO ₄	[3]
Molecular Weight	201.40 g/mol	[3]
Appearance	White to light yellow crystalline solid (predicted)	[4]
Melting Point	Data not available. Note: The isomer 2-Chloro-5-nitrophenylboronic acid melts at 236-238 °C.	[4]
Solubility	Expected to be soluble in polar organic solvents (e.g., DMSO, ethanol, methanol) and poorly soluble in water and non-polar solvents.	[4] [5] [6]
Storage	Store in a cool, dry, dark place under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C.	[4]

Spectroscopic Characterization: An Interpretive Guide

While a dedicated public spectral library for this specific compound is sparse, its structure allows for a robust prediction of its NMR and MS profiles. Understanding these expected characteristics is crucial for reaction monitoring and quality control.

Predicted ¹H and ¹³C NMR Spectra

The key to interpreting the NMR spectra lies in understanding the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding

(shifting downfield) the protons and carbons ortho and para to it. The chloro group also has an inductive withdrawing effect.

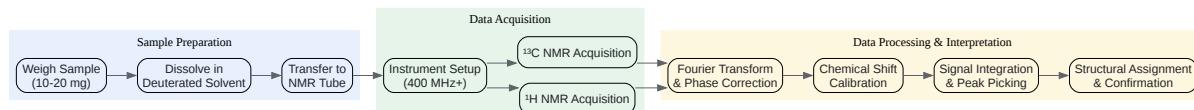
- ^1H NMR (in DMSO-d₆):
 - Aromatic Protons: Three signals are expected in the aromatic region (~7.5-8.5 ppm).
 - The proton at the C6 position (ortho to the nitro group) is expected to be the most downfield.
 - The proton at the C4 position (para to the nitro group) will also be significantly downfield.
 - The proton at the C3 position will be the most upfield of the three.
 - B(OH)₂ Protons: A broad singlet is expected, which may exchange with residual water in the solvent. Its chemical shift is highly variable and concentration-dependent.
- ^{13}C NMR (in DMSO-d₆):
 - Six distinct signals for the aromatic carbons are expected.
 - The ipso-carbon attached to the boronic acid (C1) will appear as a broad, lower-intensity signal due to quadrupolar relaxation from the boron atom.
 - The carbon attached to the nitro group (C2) will be significantly shifted downfield.
 - The remaining four carbons will have chemical shifts determined by the combined electronic effects of the substituents.

Protocol for NMR Sample Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data, essential for structural verification.[\[7\]](#)

- Sample Preparation:
 - Accurately weigh 10-20 mg of **5-Chloro-2-nitrophenylboronic acid**.

- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its high solubilizing power for boronic acids) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H Acquisition:
 - Set acquisition time to 2-3 seconds.
 - Use a relaxation delay of 2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - ¹³C Acquisition:
 - Use proton decoupling.
 - Set acquisition time to 1-2 seconds.
 - Use a relaxation delay of 3-5 seconds to allow for full carbon relaxation.
 - Acquire 1024 or more scans due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transform and perform phase correction.
 - Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
 - Integrate ¹H signals and perform peak picking for both spectra.



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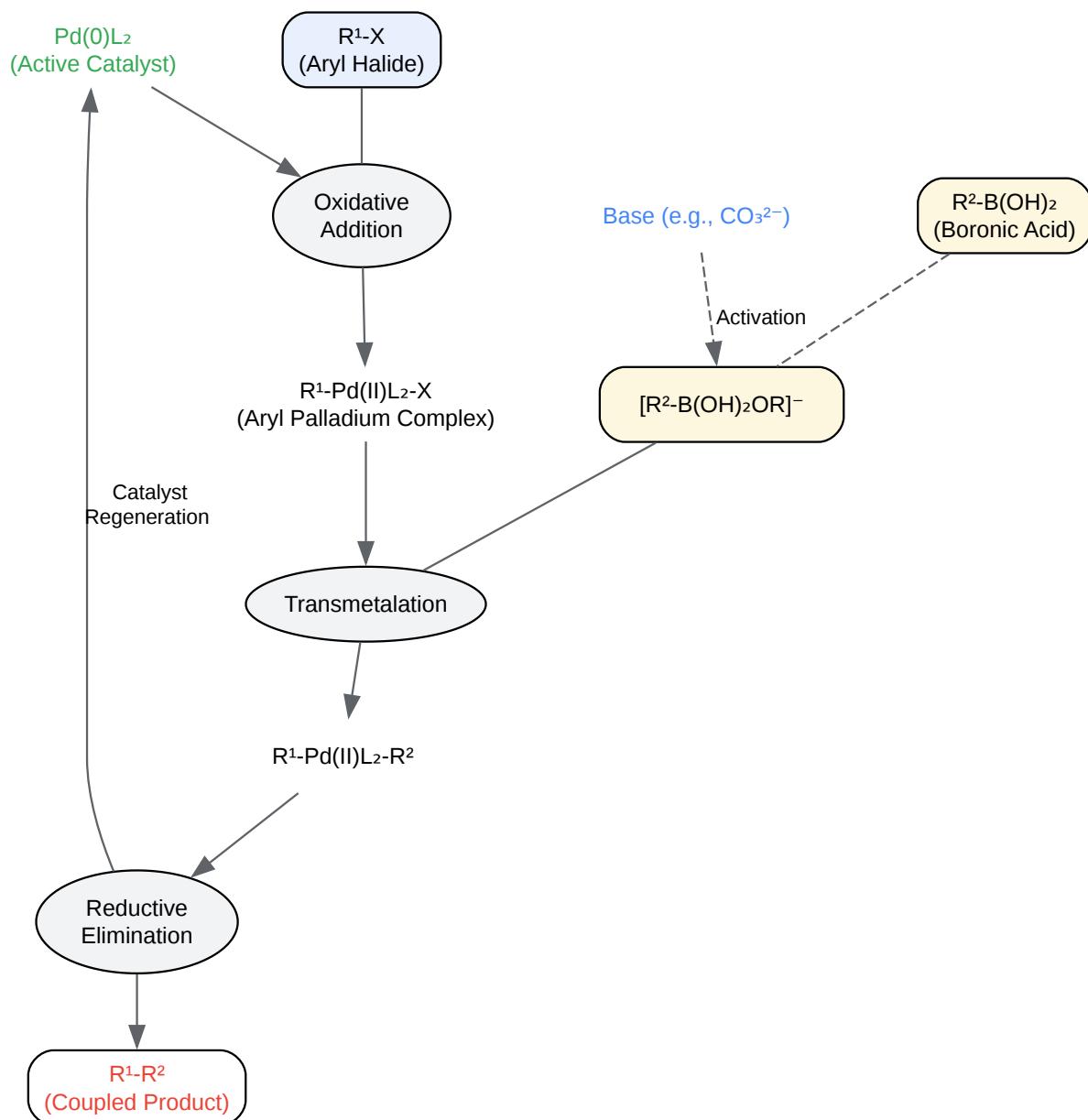
Caption: Standard workflow for NMR analysis.

Chemical Reactivity and Key Applications

The primary utility of **5-Chloro-2-nitrophenylboronic acid** lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] [8]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for biaryl structures found in many pharmaceuticals and advanced materials.[8][9] The reaction cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.



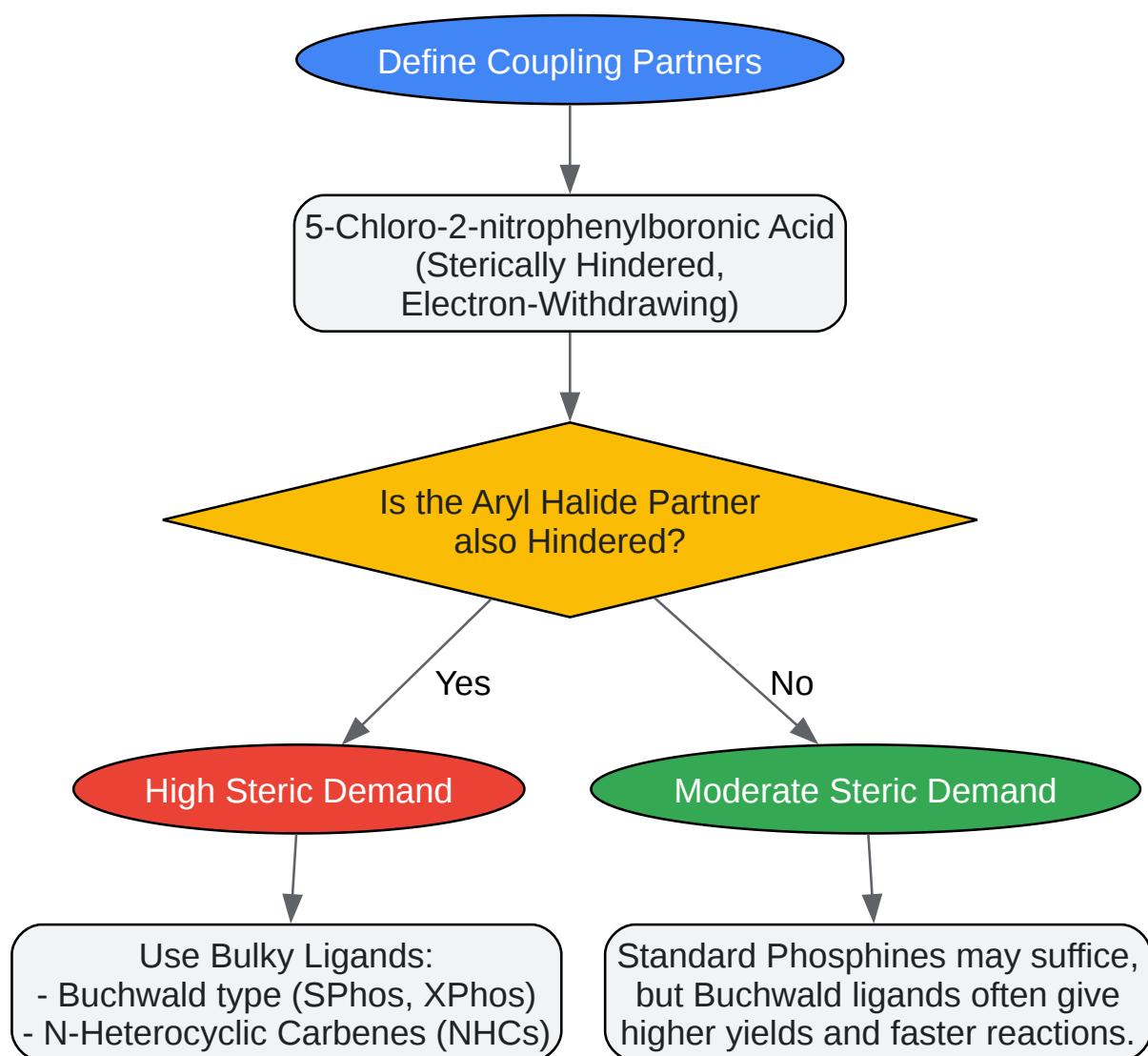
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Design

The presence of the ortho-nitro group introduces significant steric hindrance around the boronic acid moiety. This makes the transmetalation step, where the organic group is transferred from boron to palladium, the rate-limiting step.[10] Consequently, standard catalysts like $\text{Pd}(\text{PPh}_3)_4$ may be inefficient.

Expert Insight: To overcome this steric barrier, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center, facilitating both the initial oxidative addition and the challenging transmetalation step.



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Caption: Ligand selection logic for hindered substrates.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **5-Chloro-2-nitrophenylboronic acid** with a generic aryl bromide.

- Reaction Setup (Self-Validating System):

- To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol, 1.0 equiv), **5-Chloro-2-nitrophenylboronic acid** (1.2 mmol, 1.2 equiv), and a suitable base such as finely ground K_2CO_3 or Cs_2CO_3 (2.5 mmol, 2.5 equiv).
- Add the palladium catalyst system. For a robust initial screen, use $Pd_2(dba)_3$ (0.02 mmol, 2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).
- Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the $Pd(0)$ catalyst.

- Solvent Addition and Reaction:

- Under the inert atmosphere, add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 5:1 ratio, 5 mL total) is a common and effective choice.[11]
- Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

- Monitoring and Work-up:

- Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
- Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.

- Purification:
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude residue by column chromatography on silica gel to obtain the final biaryl product.[10]

Synthesis and Safety

Proposed Synthetic Route

A plausible and common method for synthesizing nitrophenylboronic acids is through the direct nitration of the corresponding phenylboronic acid.[6][12]

- Starting Material: 3-Chlorophenylboronic acid.
- Reaction: Carefully add the starting material to a cooled mixture of nitric acid and sulfuric acid.
- Control: The temperature must be strictly controlled to prevent runaway reactions and the formation of dinitro byproducts.
- Work-up: The reaction is quenched by pouring it over ice, causing the product to precipitate. The solid is then collected by filtration and washed.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous compounds like 2-chloro-5-nitrobenzoic acid provides essential guidance.[13] Users must always consult the specific SDS from their supplier before handling.

- Hazards:
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.

- May cause respiratory irritation.[13]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear nitrile or other chemically resistant gloves.
 - Body Protection: Use a standard laboratory coat.
 - Respiratory: Handle in a well-ventilated chemical fume hood to avoid inhaling dust.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Conclusion

5-Chloro-2-nitrophenylboronic acid is a powerful synthetic intermediate whose utility is unlocked through a careful understanding of its inherent steric and electronic properties. Its successful application, particularly in Suzuki-Miyaura cross-coupling, hinges on the rational selection of advanced catalytic systems designed to overcome the challenges posed by its ortho-nitro group. By following the robust protocols and safety guidelines outlined in this guide, researchers can confidently and effectively leverage this reagent to construct complex molecular architectures for drug discovery and materials science.

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